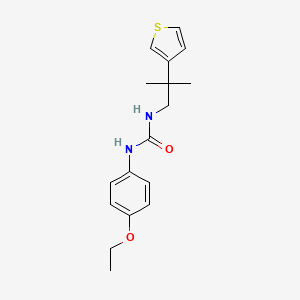
2-(4-fluorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group, a piperazine ring, and an imidazole moiety, making it a versatile intermediate for synthesizing more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride typically involves multiple steps, starting with the formation of the fluorophenyl group, followed by the introduction of the piperazine and imidazole rings. Common synthetic routes include:
Fluorination: : The starting material, phenylacetic acid, undergoes fluorination to introduce the fluorophenyl group.
Piperazine Introduction: : The fluorophenyl group is then reacted with piperazine to form the piperazine ring.
Imidazole Attachment: : Finally, the imidazole ring is introduced through a reaction with 1-methylimidazole.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves:
Batch Reactors: : Large batch reactors are used to handle the chemical reactions.
Temperature Control: : Precise temperature control is crucial to avoid side reactions and ensure the desired product.
Purification: : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be used to introduce functional groups or modify existing ones.
Reduction: : Reduction reactions can be employed to reduce nitro groups or other oxidized functionalities.
Substitution: : Substitution reactions can replace functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like sodium hydride (NaH) and strong bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as:
Oxidized Derivatives: : Introduction of hydroxyl, carboxyl, or other oxidized groups.
Reduced Derivatives: : Reduction of nitro groups to amines or other reduced functionalities.
Substituted Derivatives: : Replacement of functional groups with other atoms or groups.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-(4-Fluorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride exerts its effects involves:
Molecular Targets: : The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: : It may modulate biochemical pathways related to its biological activity, such as inhibiting enzyme activity or altering signal transduction.
Vergleich Mit ähnlichen Verbindungen
This compound is compared with other similar compounds to highlight its uniqueness:
2-(4-Fluorophenyl)acetic Acid: : Similar in structure but lacks the piperazine and imidazole rings.
2-(4-Fluorophenyl)ethylamine: : Similar fluorophenyl group but different functional groups.
2-(4-Fluorophenyl)thiophene: : Contains a thiophene ring instead of piperazine and imidazole.
These comparisons show that 2-(4-Fluorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride has a unique combination of functional groups that contribute to its distinct properties and applications.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O.ClH/c1-19-7-6-18-16(19)21-10-8-20(9-11-21)15(22)12-13-2-4-14(17)5-3-13;/h2-7H,8-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWAHYWIQIHBES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)CC3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2441534.png)

![4-(4-methylphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2441536.png)

![4-[5-(1H-Pyrazol-5-yl)thiophene-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2441539.png)

![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2441544.png)

![6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2441549.png)

![2-(2-Nitrophenyl)dibenzo[b,d]furan](/img/structure/B2441551.png)



